Acide jacarique

Vue d'ensemble

Description

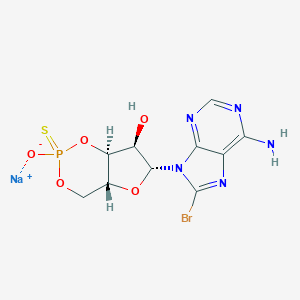

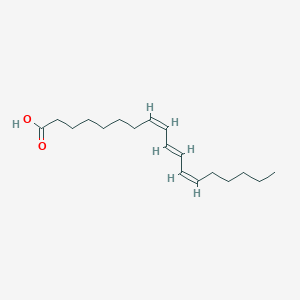

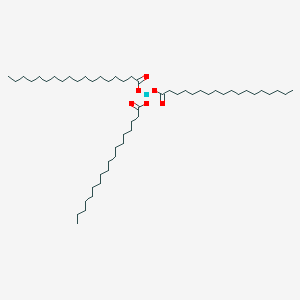

L'acide jacarique est un acide gras polyinsaturé conjugué de formule chimique C18H30O2. Il se caractérise par la présence de trois doubles liaisons conjuguées dans sa structure. Ce composé se trouve naturellement dans les graines du Jacaranda mimosifolia, où il représente environ 36 % de l'huile des graines . L'this compound a un point de fusion de 44°C et est connu pour ses bienfaits potentiels pour la santé et ses applications dans divers domaines scientifiques .

Applications De Recherche Scientifique

Jacaric acid has been extensively studied for its potential health benefits and applications in various scientific fields:

Mécanisme D'action

Target of Action

Jacaric acid, a conjugated polyunsaturated fatty acid (CLNA) isomer, primarily targets cancer cells and murine peritoneal macrophages . It induces cell cycle arrest and apoptosis in a variety of cancer cell lines . It also enhances the endocytic activity of macrophages and elevates their intracellular production of superoxide anion .

Mode of Action

Jacaric acid interacts with its targets by inducing cell cycle arrest and apoptosis . It increases the production of reactive oxygen species, and cytotoxicity is abolished by the antioxidant α-tocopherol, suggesting that apoptosis results from oxidative stress . Moreover, jacaric acid-treated macrophages show an increase in the production of nitric oxide, which is accompanied by an increase in the expression level of inducible nitric oxide synthase protein .

Biochemical Pathways

Jacaric acid affects several biochemical pathways. It enhances the endocytic activity of macrophages and elevates their intracellular production of superoxide anion . It also increases the production of nitric oxide, which is accompanied by an increase in the expression level of inducible nitric oxide synthase protein . In addition, the secretion of several pro-inflammatory cytokines, including interferon-γ, interleukin-1β, and tumor necrosis factor-α, is up-regulated .

Pharmacokinetics

It is known that jacaric acid exhibits no significant cytotoxicity on the thioglycollate-elicited murine peritoneal macrophages . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of jacaric acid’s action is the inhibition of the growth of cancer cells and the enhancement of the cytostatic activity of macrophages . It induces cell cycle arrest and apoptosis in cancer cells , and enhances the endocytic activity of macrophages . These effects suggest that jacaric acid may act as an immunopotentiator which can be exploited for the treatment of some immunological disorders with minimal toxicity and fewer side effects .

Action Environment

The action environment of jacaric acid is primarily within the cellular environment of its targetsIt is known that jacaric acid exhibits its effects in vitro , suggesting that its action may be influenced by factors such as the presence of other cells, the cellular microenvironment, and the presence of other compounds or treatments.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide jacarique peut être synthétisé par l'isomérisation de l'acide linolénique. Le processus implique l'utilisation de catalyseurs tels que l'iode ou le sélénium pour faciliter le réarrangement des doubles liaisons. La réaction se produit généralement dans des conditions douces, avec des températures allant de 50°C à 100°C .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique principalement l'extraction des graines de Jacaranda mimosifolia. Les graines sont d'abord broyées pour extraire l'huile, qui est ensuite soumise à des processus de purification tels que la distillation et la chromatographie pour isoler l'this compound .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide jacarique subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former des époxydes et d'autres dérivés oxygénés. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : La réduction de l'this compound peut produire des acides gras saturés. Des catalyseurs tels que le palladium sur carbone sont souvent utilisés dans ces réactions.

Substitution : L'this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; températures autour de 25°C à 50°C.

Réduction : Palladium sur carbone ; hydrogène gazeux ; températures autour de 50°C à 100°C.

Substitution : Alcools, acides ; températures autour de 25°C à 75°C.

Principaux Produits Formés :

Oxydation : Époxydes, dérivés hydroxylés.

Réduction : Acides gras saturés.

Substitution : Esters, amides.

4. Applications de la Recherche Scientifique

L'this compound a été largement étudié pour ses bienfaits potentiels pour la santé et ses applications dans divers domaines scientifiques :

Chimie : Utilisé comme précurseur pour la synthèse d'autres acides gras conjugués et de leurs dérivés.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires.

Médecine : Enquête sur ses propriétés anticancéreuses, anti-inflammatoires et anti-obésité.

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Comparaison Avec Des Composés Similaires

L'acide jacarique est l'un des nombreux acides linoléniques conjugués, qui comprennent :

Acide Punicique : Trouvé dans l'huile de pépins de grenade, connu pour ses propriétés anticancéreuses et anti-inflammatoires.

Acide α-Éléostéarique : Trouvé dans l'huile de tung, connu pour ses effets anti-obésité et anti-inflammatoires.

Unicité de l'this compound :

Source : Principalement trouvé dans les graines de Jacaranda mimosifolia.

Avantages pour la santé : Présente une combinaison unique de propriétés immunomodulatrices, anticancéreuses et anti-inflammatoires.

Applications : Largement utilisé dans la recherche scientifique pour ses effets thérapeutiques potentiels.

Propriétés

IUPAC Name |

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KDQYYBQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027545 | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28872-28-8 | |

| Record name | Jacaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that jacaric acid triggers apoptosis by:

- Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []

- Inducing oxidative stress: Jacaric acid can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]

- Modulating PKC signaling: The anti-cancer effects of jacaric acid are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []

ANone: Jacaric acid is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.

- Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of jacaric acid in various samples. [, ]

A: Studies in rats have shown that jacaric acid is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of jacaric acid is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []

ANone: While research is ongoing, preclinical studies suggest that jacaric acid may offer several potential health benefits, including:

- Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of jacaric acid to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]

- Anti-allergic effects: Jacaric acid can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []

- Immunomodulatory effects: Jacaric acid can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []

A: While jacaranda seed oil is the most well-known source of jacaric acid, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain jacaric acid, but further analysis using 13C NMR spectroscopy confirmed its absence. []

ANone: Despite its promising bioactivities, several challenges need to be addressed before jacaric acid can be developed as a therapeutic agent:

- Stability and Formulation: Jacaric acid, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []

- Targeted Delivery: Developing targeted delivery systems to deliver jacaric acid specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []

- Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of jacaric acid observed in preclinical studies and to determine optimal dosages and treatment regimens. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![2-[4-[2-[4-[1-(2-Methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate](/img/structure/B159658.png)

![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)

![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)